Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)
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Overview
Description
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) is a complex organometallic compound with the molecular formula C44H47ClN2P2Ru. This compound is known for its unique structure, which includes a ruthenium center coordinated with triphenylphosphine ligands, a chloro group, and a di(isopropylimino)ethane ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with triphenylphosphine and 1,2-di(isopropylimino)ethane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The resulting product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro ligand can be substituted with other ligands, such as halides or pseudohalides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halide salts in dichloromethane.
Major Products Formed
Oxidation: Formation of oxo-ruthenium complexes.
Reduction: Formation of hydrido-ruthenium complexes.
Substitution: Formation of new ruthenium complexes with different ligands.
Scientific Research Applications
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating certain types of cancer and other diseases.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Chloro(cyanomethyl)bis(triphenylphosphine)palladium(II): Similar in structure but contains palladium instead of ruthenium.
Chloro(1,2-bis(diphenylphosphino)ethane)palladium(II): Another palladium-based complex with different ligands.
Ruthenium Schiff Base Complexes: These complexes have Schiff base ligands and exhibit similar catalytic and biological activities.
Uniqueness
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) is unique due to its specific ligand arrangement and the presence of the ruthenium center. This unique structure imparts distinct catalytic properties and biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C52H62Cl2N4P2Ru |
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Molecular Weight |
977.0 g/mol |
IUPAC Name |
hydride;N-propan-2-yl-2-propan-2-yliminoethanimidoyl chloride;ruthenium(2+);triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C8H15ClN2.Ru.2H/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-6(2)10-5-8(9)11-7(3)4;;;/h2*1-15H;2*5-7H,1-4H3;;;/q;;;;+2;2*-1 |
InChI Key |
DOYFNEFFPUGCTQ-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[H-].CC(C)N=CC(=NC(C)C)Cl.CC(C)N=CC(=NC(C)C)Cl.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru+2] |
Origin of Product |
United States |
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